molecular formula C12H22O B1433717 2,6,8-Trimethyl-non-5-en-4-one CAS No. 19044-66-7

2,6,8-Trimethyl-non-5-en-4-one

Cat. No.: B1433717
CAS No.: 19044-66-7
M. Wt: 182.3 g/mol
InChI Key: LQDBBNKHEUWCGE-DHZHZOJOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethyl-non-5-en-4-one typically involves the reaction of appropriate alkenes and ketones under controlled conditions. One common method involves the aldol condensation of 4-methyl-2-pentanone with 2-methyl-1-butene . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,6,8-Trimethyl-non-5-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols depending on the reagent used.

Scientific Research Applications

2,6,8-Trimethyl-non-5-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-non-5-en-4-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The compound’s reactivity is influenced by the presence of the double bond and the methyl groups, which can affect its interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,6,8-Trimethyl-non-5-en-4-one is unique due to its specific arrangement of methyl groups and the presence of a nonene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

(E)-2,6,8-trimethylnon-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBBNKHEUWCGE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=C/C(=O)CC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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